4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-Ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a fused ring system containing a pyridine ring and a thiadiazine ring with a sulfone group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as glacial acetic acid . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an allosteric modulator of propionic acid receptors, influencing receptor activity and downstream signaling pathways . The compound’s effects on cardiovascular health are attributed to its ability to modulate potassium channels, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
4-Ethyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides: These compounds also act as potassium channel openers and have similar biological activities.
Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides: These compounds are synthesized via one-pot reactions and have unique structural features.
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-6-10-14(12,13)8-7(11)4-3-5-9-8/h3-6H,2H2,1H3 |
InChI Key |
AJIAMYKJQNPURU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NS(=O)(=O)C2=C1C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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